N-(2-chlorobenzyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells and viruses. It also induces apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido-quinoxaline derivatives: These compounds are isosteres of [1,2,4]triazolo[4,3-a]quinoxaline and have similar antiviral and antimicrobial properties
Uniqueness
N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate into DNA and induce apoptosis makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C18H16ClN5 |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H16ClN5/c1-2-16-22-23-18-17(20-11-12-7-3-4-8-13(12)19)21-14-9-5-6-10-15(14)24(16)18/h3-10H,2,11H2,1H3,(H,20,21) |
InChI Key |
PNAJSEIFZHEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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